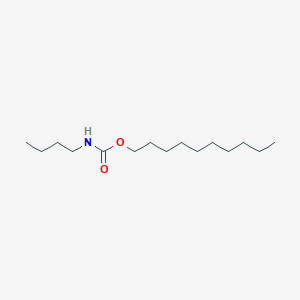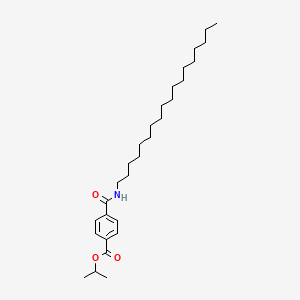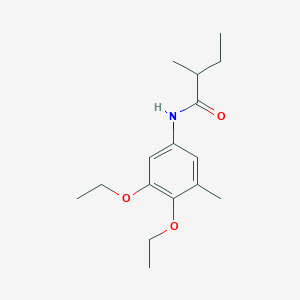
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with alternating double bonds and phenyl groups at both ends
Méthodes De Préparation
The synthesis of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbon Chain: The initial step involves the construction of the tridecahexaene backbone through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation: The final step involves the oxidation of the terminal carbon to form the ketone group, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and electron delocalization.
Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one involves its interaction with molecular targets through its conjugated system. The alternating double bonds allow for electron delocalization, which can interact with various biological molecules. The phenyl groups provide additional sites for interaction, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one can be compared with other similar compounds, such as:
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaene: Lacks the ketone group, resulting in different reactivity and applications.
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-ol:
The uniqueness of this compound lies in its specific structure, which combines a conjugated system with terminal phenyl groups and a ketone functionality, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
91375-69-8 |
|---|---|
Formule moléculaire |
C25H22O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,13-diphenyltrideca-2,4,6,8,10,12-hexaen-1-one |
InChI |
InChI=1S/C25H22O/c26-25(24-20-14-10-15-21-24)22-16-8-6-4-2-1-3-5-7-11-17-23-18-12-9-13-19-23/h1-22H |
Clé InChI |
ZZYQHYUPGJRIJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



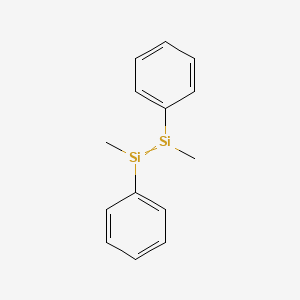
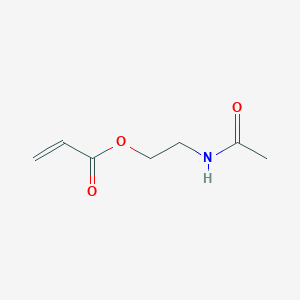
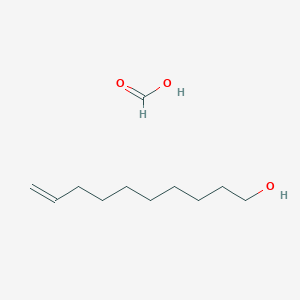
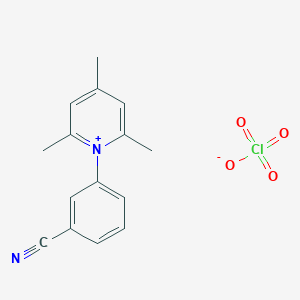
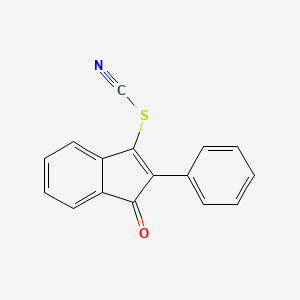
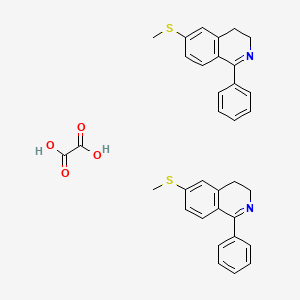
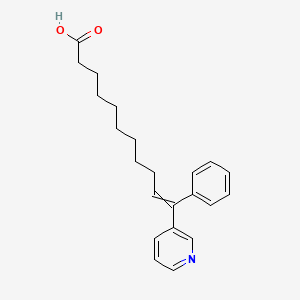
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
